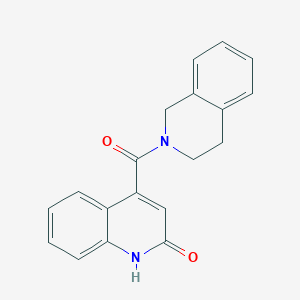

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol, or 4-DIQ, is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. It is a derivative of quinolin-2-ol, a naturally occurring compound found in some plants, and has been used in various laboratory experiments due to its unique chemical structure. 4-DIQ is a highly reactive compound, making it a useful tool for studying a variety of biological processes.

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

The compound 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol and its derivatives are of significant interest due to their potential in various scientific applications. A pivotal study by Glasnov, Stadlbauer, and Kappe (2005) demonstrates the use of microwave-assisted multistep synthesis involving palladium-catalyzed cross-coupling chemistry to synthesize biologically active 4-aryl-3-alkenyl-substituted quinolin-2(1H)-ones. This method, utilizing 4-hydroxyquinolin-2(1H)-ones as intermediates, highlights the compound's relevance in creating functionalized molecules for potential biological applications (Glasnov, Stadlbauer, & Kappe, 2005).

Heterocyclic Transformations

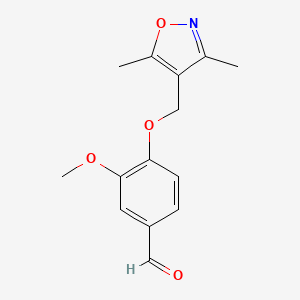

Coffman et al. (2013) explored the reductive heterocycle-heterocycle transformations to create 4-aminoquinolines, 3-acylindoles, and quinolin-4(1H)-ones from 2-nitrophenyl substituted isoxazoles. This methodology, when applied to specific isoxazoles, results in chemoselective heterocyclization, producing quinolin-4(1H)-ones exclusively. This study showcases the compound's utility in heterocyclic chemistry and the synthesis of complex heterocycles (Coffman et al., 2013).

Natural Derivatives and Biological Activities

Mahmoud et al. (2018) identified new naturally occurring derivatives of 3,4-dihydroquinolin-2-one from Streptomyces sp. LGE21, including 8-hydroxy-3,4-dihydro-1H-quinolin-2-one. These compounds were studied for their cytotoxic and antimicrobial activities, providing insights into the biological significance and potential therapeutic applications of 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol and its natural derivatives (Mahmoud et al., 2018).

Modular Synthesis and Catalysis

The modular synthesis of 4-aminoquinolines and subsequent [1,3] N-to-C rearrangement to quinolin-4-ylmethanesulfonamides, as demonstrated by Oh, Kim, and Park (2017), underscores the compound's versatility in synthetic chemistry. The copper-catalyzed regiocontrolled reaction and the developed rearrangement technique offer a pathway for creating diverse molecular structures, potentially useful in various chemical and pharmacological research areas (Oh, Kim, & Park, 2017).

Propiedades

IUPAC Name |

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-18-11-16(15-7-3-4-8-17(15)20-18)19(23)21-10-9-13-5-1-2-6-14(13)12-21/h1-8,11H,9-10,12H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWYGCXSNITOFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)NC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701332142 |

Source

|

| Record name | 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24837604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)quinolin-2-ol | |

CAS RN |

851629-68-0 |

Source

|

| Record name | 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)

![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)

![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)

![Glycine, N-[(2,6-difluorophenyl)sulfonyl]-](/img/structure/B1349648.png)